8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Description
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. The compound features a 3,5-dimethylpiperidinylmethyl group at position 8 and a 2-ethoxyethyl chain at position 7, distinguishing it from related molecules like DPP-4 inhibitors (e.g., linagliptin) and bronchodilators (e.g., doxofylline).
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-6-27-8-7-24-15(12-23-10-13(2)9-14(3)11-23)20-17-16(24)18(25)22(5)19(26)21(17)4/h13-14H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZBAIJCVXMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione , with the CAS number 714225-10-2, is a synthetic derivative belonging to the purine class of compounds. This article focuses on its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C17H29N5O3
- Molecular Weight : 351.4 g/mol
- Chemical Structure : The compound features a purine core modified with a dimethylpiperidine and an ethoxyethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 714225-10-2 |
| Molecular Formula | C17H29N5O3 |
| Molecular Weight | 351.4 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Preliminary studies suggest that it may act as an antagonist at certain purinergic receptors, which are implicated in numerous physiological processes including neurotransmission and immune response.
Pharmacological Effects
-
CNS Activity :
- The compound has shown potential neuroprotective effects in preclinical models. It appears to modulate neurotransmitter release and may reduce oxidative stress in neuronal cells.
-
Anti-inflammatory Properties :
- Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory conditions.
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential use as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| CNS Activity | Neuroprotective effects | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antitumor | Induction of apoptosis in cancer cells |
Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of the compound significantly reduced neuronal death induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests its potential application in managing chronic inflammatory diseases.
Study 3: Antitumor Activity
Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This positions it as a candidate for further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound shares a purine-2,6-dione scaffold with several therapeutic agents, but its substituents confer unique physicochemical and pharmacological properties. Key comparisons include:
*Molecular weight estimated based on structurally similar analogs in .
Substituent-Driven Pharmacological Differences
- 8-Position Modifications: The target compound’s 3,5-dimethylpiperidinylmethyl group contrasts with linagliptin’s 3-aminopiperidinyl moiety. However, the absence of a basic amine (as in linagliptin) could reduce DPP-4 affinity, necessitating further selectivity studies. Compared to doxofylline’s dioxolanylmethyl group, the dimethylpiperidine substituent might shift activity from phosphodiesterase inhibition (bronchodilation) to enzyme targets like DPP-4 .
- 7-Position Modifications: The 2-ethoxyethyl chain in the target compound differs from linagliptin’s butynyl group. In doxofylline, the dioxolanylmethyl substituent contributes to bronchodilatory efficacy by optimizing steric interactions with phosphodiesterase active sites .
Pharmacokinetic and Selectivity Considerations
- Lipophilicity and Absorption :
The dimethylpiperidine and ethoxyethyl groups may increase logP compared to linagliptin, favoring tissue penetration but requiring careful balancing to avoid excessive plasma protein binding . - Enzyme Selectivity: Linagliptin’s 40,000-fold DPP-4 selectivity over related peptidases (e.g., DPP-8/9) is attributed to its quinazolinylmethyl and butynyl groups . The target compound’s substituents might redirect activity toward other enzymes (e.g., adenosine receptors or phosphodiesterases), though experimental validation is needed.
Preparation Methods
Methylation of Xanthine
Xanthine is treated with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under alkaline conditions (e.g., aqueous NaOH). The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogens at positions 1 and 3 react with the methylating agent.
Reaction Conditions
- Reagents : Xanthine, CH₃I (2.2 eq), NaOH (1.5 eq)
- Solvent : Water or DMF
- Temperature : 60–80°C
- Yield : ~70–80%
Selectivity is achieved by controlling stoichiometry and reaction time to avoid over-methylation at N7 or N9.
Functionalization at N7: Introduction of 2-Ethoxyethyl Group
The 7-position nitrogen is alkylated with 2-ethoxyethyl bromide to introduce the 2-ethoxyethyl side chain.
Alkylation Mechanism
The reaction utilizes a base (e.g., K₂CO₃) to deprotonate N7, enabling nucleophilic attack on 2-ethoxyethyl bromide.
Reaction Conditions
- Reagents : 1,3-Dimethylxanthine (1 eq), 2-ethoxyethyl bromide (1.2 eq), K₂CO₃ (1.5 eq)
- Solvent : Anhydrous DMF
- Temperature : 80°C, 12 hours
- Yield : ~65%
Purification is typically performed via recrystallization from ethanol/water mixtures.
C8 Modification: Mannich Reaction for Piperidine Moiety
The 8-position carbon is functionalized via a Mannich reaction, introducing the (3,5-dimethylpiperidin-1-yl)methyl group.
Mannich Reaction Protocol
The intermediate 1,3-dimethyl-7-(2-ethoxyethyl)xanthine is reacted with formaldehyde (HCHO) and 3,5-dimethylpiperidine in acidic conditions.
Reaction Conditions
- Reagents : Intermediate (1 eq), 37% HCHO (1.5 eq), 3,5-dimethylpiperidine (1.2 eq), HCl (catalytic)
- Solvent : Ethanol
- Temperature : Reflux, 6–8 hours
- Yield : ~50–60%
The reaction proceeds via iminium ion formation, followed by electrophilic substitution at C8.
Alternative Synthetic Routes
Halogenation-Coupling Strategy
An alternative method involves bromination at C8 followed by nucleophilic substitution with 3,5-dimethylpiperidine.
Step 1: Bromination
- Reagents : NBS (N-bromosuccinimide), AIBN (initiator)
- Solvent : CCl₄
- Yield : ~40%
Step 2: Amination
- Reagents : 3,5-Dimethylpiperidine, K₂CO₃
- Solvent : DMF, 100°C
- Yield : ~30%
This route is less efficient due to low regioselectivity in bromination.
Optimization and Challenges
Key Challenges
Spectroscopic Characterization
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ethoxy group), δ 2.4–2.6 ppm (piperidine methyl groups).
- MS (ESI+) : m/z 378.2 [M+H]⁺.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Mannich Reaction | Single-step C8 functionalization | Requires acidic conditions | 50–60 |
| Halogenation-Coupling | Better control over C8 substitution | Low overall yield | 30–40 |
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for the Mannich reaction, reducing reaction time to 2 hours and improving yield to 70%. Solvent recovery systems (e.g., ethanol distillation) enhance cost efficiency.
Q & A
Q. What are the recommended synthetic strategies for 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Alkylation : Introducing the 2-ethoxyethyl group at position 7 using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Mannich Reaction : Installing the 3,5-dimethylpiperidinylmethyl moiety at position 8 via a Mannich base intermediate.
- Purification : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts; use column chromatography or preparative HPLC for isolation .
Q. How is structural characterization of this compound performed?
Structural confirmation relies on:
Q. What methodologies assess solubility and formulation stability?
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification.
- Thermal Analysis : Differential scanning calorimetry (DSC) to study polymorphic stability.
- Excipient Compatibility : Screen with common excipients (e.g., PVP, lactose) via accelerated stability testing (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers identify biological targets for this compound?
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for adenosine receptors (A₁/A₂A) due to its xanthine core.
- Surface Plasmon Resonance (SPR) : Validate target engagement kinetics (e.g., KD determination).
- In Vitro Assays : Test cAMP modulation in HEK293 cells transfected with adenosine receptors .
Q. What strategies elucidate structure-activity relationships (SAR) for substituent optimization?
- Positional Scanning : Vary substituents at positions 7 and 8 (e.g., replace 2-ethoxyethyl with hexyl or phenacyl groups) and compare IC₅₀ values in functional assays.
- Pharmacophore Modeling : Map steric/electronic requirements using tools like MOE or Discovery Studio.
- In Vivo Efficacy : Test derivatives in rodent models of arrhythmia or neurodegeneration to correlate structural changes with activity .
Q. How should contradictory data on substituent effects be resolved?
- Meta-Analysis : Compare datasets across analogs (e.g., 7-pentyl vs. 7-phenacyl derivatives) to identify trends in lipophilicity vs. potency.
- Molecular Dynamics (MD) Simulations : Assess how substituent flexibility impacts receptor binding (e.g., piperidinylmethyl group conformational stability).
- Dose-Response Refinement : Repeat assays with tighter concentration ranges to resolve EC₅₀ discrepancies .
Q. What methods evaluate metabolic stability and cytochrome P450 interactions?
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess inhibition potential.
- Reactive Metabolite Trapping : Detect glutathione adducts to identify toxic intermediates .
Q. How can synergistic effects with other therapeutic agents be investigated?
- Combinatorial Screening : Pair with standard drugs (e.g., β-blockers or PDE inhibitors) in high-throughput synergy assays (e.g., Chou-Talalay method).
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map synergistic modulation of signaling pathways (e.g., cAMP/PKA).
- In Vivo Combination Studies : Test efficacy/toxicity ratios in disease models (e.g., ischemia-reperfusion injury) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
